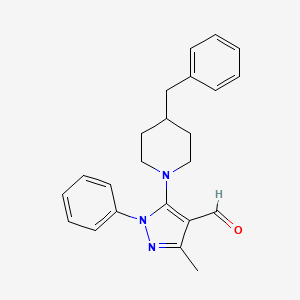

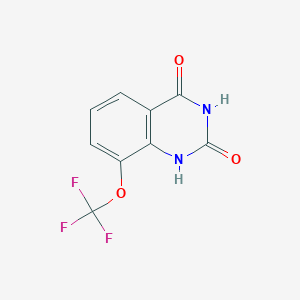

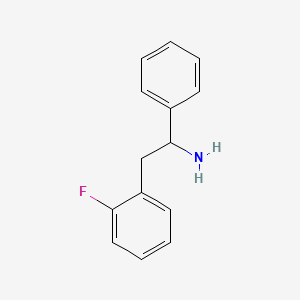

4-(2-Methylphenyl)-6-piperazin-1-ylpyrimidine

Overview

Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse pharmacological effects and are known for their use in drugs, dyes, and plastics .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For instance, a similar compound, 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, had its structure confirmed by spectroscopic data .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Pyrazole-bearing compounds, which are structurally similar, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, a similar compound, 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, had its properties studied using density functional theory .Scientific Research Applications

Synthesis and Protein Kinase Inhibition

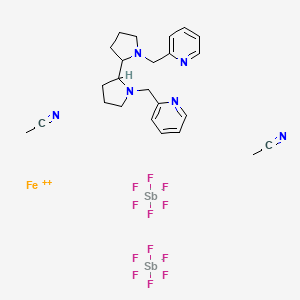

4-(2-Methylphenyl)-6-piperazin-1-ylpyrimidine analogs, including CTx-0152960 and CTx-0294885, have been synthesized using a hybrid flow and microwave approach. This methodology facilitates the production of broad-spectrum protein kinase inhibitors, optimizing synthetic efficiency and yield while minimizing purification needs. These inhibitors target protein kinases involved in various cellular processes, highlighting their potential in therapeutic applications (Russell et al., 2015).

Coordination Chemistry and Copper Complex Formation

The compound serves as a building block in the synthesis of N,N,O-donor Schiff-base ligands, which have demonstrated unique coordination chemistry with Copper (II). These studies explore how variations in the ligand structure affect the coordination, magnetic properties, and overall behavior of copper complexes, offering insights into the design of metal-based drugs and materials (Majumder et al., 2016).

Antiproliferative Activity Against Cancer Cell Lines

A series of this compound derivatives have been evaluated for their antiproliferative activity against human cancer cell lines. Some derivatives exhibited significant inhibitory effects, suggesting potential applications in cancer therapy (Mallesha et al., 2012).

Adenosine Receptor Affinity

Derivatives of this compound, modified at the 5-position, show affinity and selectivity for adenosine A1 and A2A receptors. This receptor interaction is crucial for developing drugs aimed at neurological disorders, demonstrating the compound's versatility in drug development (Squarcialupi et al., 2017).

Photo-induced Electron Transfer

Studies on naphthalimide derivatives, including those with piperazine substituents, reveal their luminescent properties and capability for photo-induced electron transfer. These properties are significant for developing optical materials and sensors (Gan et al., 2003).

Future Directions

Properties

IUPAC Name |

4-(2-methylphenyl)-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4/c1-12-4-2-3-5-13(12)14-10-15(18-11-17-14)19-8-6-16-7-9-19/h2-5,10-11,16H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTURYNZJBQEQRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=N2)N3CCNCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175723.png)

![[1,1':3',1''-Terphenyl]-3,3''-diamine](/img/structure/B3175743.png)

![[(2S,3S,5S)-5-amino-1,6-diphenyl-2-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-3-yl] (2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B3175789.png)

![(2S,4R)-4-[(4-bromophenyl)methyl]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B3175813.png)